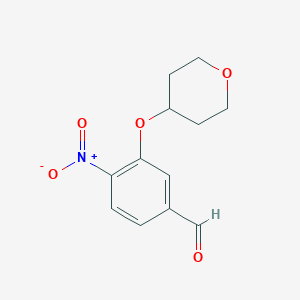

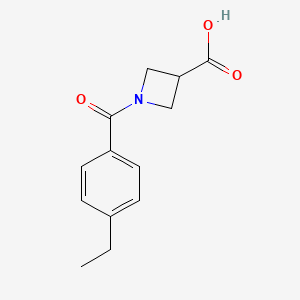

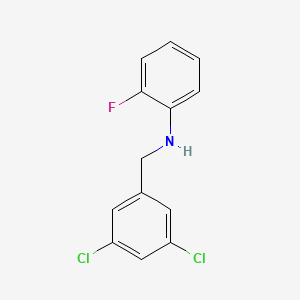

![molecular formula C13H17NO2 B1531361 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340038-23-4](/img/structure/B1531361.png)

1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Applications De Recherche Scientifique

Prodrug Design and Drug Delivery

One significant area of research involving azetidine derivatives, such as 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid, focuses on prodrug design. Prodrugs are designed to improve pharmacokinetic properties, such as solubility and bioavailability, and to enhance drug delivery to specific sites within the body. For instance, 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) have been developed to address clinical limitations like low activity, limited brain uptake, and rapid development of resistance. These prodrugs aim to improve anti-HIV activity and blood-brain barrier penetration by modifying pharmacokinetic properties and ensuring site-specific targeting or drug localization (Parang, Wiebe, & Knaus, 2000).

Biological Studies and Toxicology

Azetidine derivatives are also used to study biological processes and toxicological effects. For example, azetidine-2-carboxylic acid (AZC) has been employed as a proline analog to investigate the relationship between protein synthesis and ion transport in barley roots. AZC inhibits the release of ions to the xylem of excised barley roots and intact plants, providing insights into the role of protein synthesis in ion transport mechanisms (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Luminescence Sensing

Another application of azetidine derivatives involves luminescence sensing. Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized using azetidine derivatives, showing selective sensitivity to benzaldehyde-based derivatives. These frameworks serve as potential fluorescence sensors for specific chemicals, showcasing the versatility of azetidine derivatives in creating sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-3-4-11(5-10(9)2)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFZSGRBWVRXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

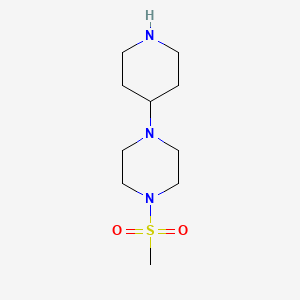

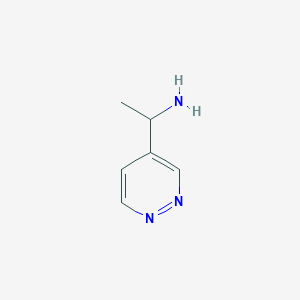

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)

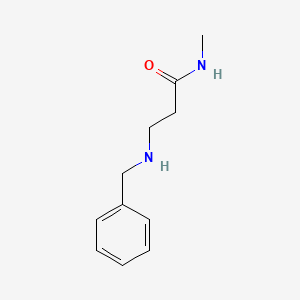

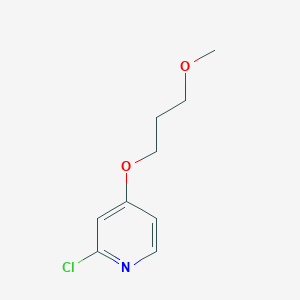

![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)

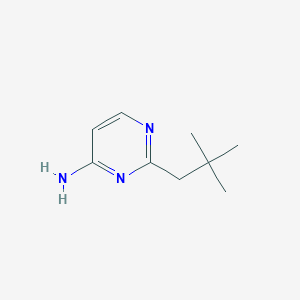

![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)